molecular formula C7H10N2O3 B1222201 2,3,4-Trihydroxybenzylhydrazine CAS No. 3614-72-0

2,3,4-Trihydroxybenzylhydrazine

Cat. No.: B1222201
CAS No.: 3614-72-0
M. Wt: 170.17 g/mol
InChI Key: BARUGVIPWPSKOJ-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzylhydrazine is a chemical compound with the molecular formula C7H10N2O3. It is known for its role as a metabolite of benserazide, a drug used in combination with levodopa for the treatment of Parkinson’s disease. The compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazine group attached to the benzyl position .

Biochemical Analysis

Biochemical Properties

2,3,4-Trihydroxybenzylhydrazine plays a crucial role in biochemical reactions by inhibiting the activity of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, this compound increases the levels of these neurotransmitters, which can have various physiological effects. The compound interacts with the active site of COMT, preventing the enzyme from binding to its substrates and carrying out the methylation process .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound increases the levels of dopamine by inhibiting its degradation, which can enhance neurotransmission and improve cognitive functions . Additionally, this compound influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of catechol-O-methyltransferase (COMT). By occupying this site, the compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting the methylation process . This inhibition results in increased levels of catecholamines, which can have various physiological effects. Additionally, this compound may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and enzyme activity . The stability and degradation of the compound can influence its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit catechol-O-methyltransferase (COMT) and increase neurotransmitter levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of catecholamines. The compound inhibits catechol-O-methyltransferase (COMT), which is responsible for the methylation of catecholamines . This inhibition leads to increased levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes . Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its efficacy and potency in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with catechol-O-methyltransferase (COMT) and inhibits its activity . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trihydroxybenzylhydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybenzylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benserazide: A precursor to 2,3,4-Trihydroxybenzylhydrazine, used in combination with levodopa for Parkinson’s disease treatment.

    Carbidopa: Another AADC inhibitor used in combination with levodopa.

    Methyldopa: An antihypertensive agent that also inhibits AADC

Uniqueness

This compound is unique due to its specific inhibition of AADC and its role as a metabolite of benserazide. Unlike carbidopa, it does not cross the blood-brain barrier, making it effective in peripheral inhibition of AADC without central side effects .

Properties

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARUGVIPWPSKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189718
Record name 2,3,4-Trihydroxybenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-72-0
Record name 2,3,4-Trihydroxybenzylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trihydroxybenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-TRIHYDROXYBENZYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?

A1: this compound is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, this compound demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.

Q2: Are there differences in the effects of this compound compared to other dopa decarboxylase inhibitors?

A3: Yes, this compound distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, this compound, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.

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